molecular formula C11H9O6- B13403469 2-(2-Carboxyethoxycarbonyl)benzoate

2-(2-Carboxyethoxycarbonyl)benzoate

Cat. No.: B13403469
M. Wt: 237.18 g/mol
InChI Key: OSXPVFSMSBQPBU-UHFFFAOYSA-M
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Chemical Reactions Analysis

Mono(2-carboxyethyl) Phthalate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from this reaction are carboxylic acids and ketones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are alcohols and alkanes.

    Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles such as hydroxide ions or amines.

Mechanism of Action

The mechanism of action of Mono(2-carboxyethyl) Phthalate involves its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation . The compound can also interfere with hormone synthesis, transport, and metabolism, leading to various health effects .

Comparison with Similar Compounds

Mono(2-carboxyethyl) Phthalate is similar to other phthalate metabolites such as:

Mono(2-carboxyethyl) Phthalate is unique due to its specific molecular structure and its distinct role as a metabolite of Di-n-pentyl phthalate. This uniqueness makes it a valuable compound for studying the environmental and health impacts of phthalates .

Properties

Molecular Formula

C11H9O6-

Molecular Weight

237.18 g/mol

IUPAC Name

2-(2-carboxyethoxycarbonyl)benzoate

InChI

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1

InChI Key

OSXPVFSMSBQPBU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCC(=O)O

Origin of Product

United States

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